molecular formula C13H9N3O B15317338 N-(3-cyanophenyl)pyridine-2-carboxamide

N-(3-cyanophenyl)pyridine-2-carboxamide

Cat. No.: B15317338
M. Wt: 223.23 g/mol
InChI Key: QFROXXYHINJVKI-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)pyridine-2-carboxamide is a pyridine-derived carboxamide compound characterized by a pyridine ring linked to a carboxamide group, which is further substituted with a 3-cyanophenyl moiety. The 3-cyano substituent on the phenyl ring is hypothesized to enhance hydrophobic interactions in binding pockets, while the pyridine core may participate in π-π stacking or hydrogen bonding .

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

N-(3-cyanophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H9N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,(H,16,17)

InChI Key

QFROXXYHINJVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely validated method involves converting pyridine-2-carboxylic acid to its reactive acid chloride intermediate, followed by coupling with 3-aminobenzonitrile.

Procedure :

  • Acid Chloride Formation : Pyridine-2-carboxylic acid (1.23 g, 10 mmol) is refluxed with thionyl chloride (5 mL) in 1,2-dichloroethane (20 mL) for 3 hours. Excess thionyl chloride is removed in vacuo to yield pyridine-2-carbonyl chloride as a pale-yellow oil.
  • Amine Coupling : The acid chloride is dissolved in dichloromethane (15 mL), and 3-aminobenzonitrile (1.18 g, 10 mmol) is added dropwise with triethylamine (2.02 g, 20 mmol). The mixture is stirred at room temperature for 15 hours, washed with water, and purified via silica gel chromatography (10% methanol/dichloromethane) to isolate the product.

Yield : 77% (1.98 g).
Key Advantages : High reproducibility, minimal side products.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), offer milder conditions.

Procedure :
Pyridine-2-carboxylic acid (1.23 g, 10 mmol), 3-aminobenzonitrile (1.18 g, 10 mmol), EDC (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) are dissolved in dimethylformamide (20 mL). The reaction is stirred at 0°C for 1 hour and at room temperature for 24 hours. The product is precipitated with ice water and recrystallized from ethanol.

Yield : 68% (1.75 g).
Limitations : Higher cost of reagents and sensitivity to moisture.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (e.g., dichloromethane, dimethylformamide) enhance reagent solubility, while toluene facilitates azeotropic removal of byproducts (e.g., HCl).

Solvent Reaction Time (h) Yield (%)
Dichloromethane 15 77
Dimethylformamide 24 68
Toluene 18 62

Catalytic Additives

Triethylamine neutralizes HCl, driving the reaction forward. p-Toluenesulfonic acid (p-TsOH) accelerates imidazoline intermediate formation in alternative pathways.

Mechanistic Insights

The acid chloride route proceeds via nucleophilic acyl substitution:

  • Activation : Thionyl chloride converts the carboxylic acid to a reactive electrophilic acyl chloride.
  • Nucleophilic Attack : The amine’s lone pair attacks the carbonyl carbon, displacing chloride.
  • Deprotonation : Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR (300 MHz, CDCl3) : δ 8.76 (d, J=4.4 Hz, 2H, pyridine-H), 7.65–7.89 (m, 4H, aromatic-H), 3.67 (m, 2H, NH2).
  • 13C-NMR : δ 165.2 (C=O), 150.1 (pyridine-C2), 118.9 (CN).

High-Resolution Mass Spectrometry (HR-MS)

  • Calculated for C13H10N3O : 224.0824 [M+H]+.
  • Observed : 224.0826.

Challenges and Mitigation Strategies

Nitrile Group Stability

The 3-cyanophenyl group is susceptible to hydrolysis under strongly acidic/basic conditions. Using neutral solvents (dichloromethane) and avoiding prolonged heating preserves functionality.

Byproduct Formation

Unreacted acid chloride may hydrolyze to carboxylic acid. Silica gel chromatography with 10% methanol effectively separates the product.

Industrial-Scale Considerations

The acid chloride method scales efficiently, as demonstrated in patent WO2008010796A1:

  • Batch Size : 1.8 kg substrate.
  • Throughput : 89% yield after distillation and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanophenyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares N-(3-cyanophenyl)pyridine-2-carboxamide with structurally related compounds, highlighting key differences in core structures, substituents, and biological activities:

Compound Name Core Structure Substituents/Modifications Biological Activity (Where Reported)
This compound Pyridine-2-carboxamide 3-cyanophenyl Not explicitly reported
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide Acetamide linker 3-cyanophenyl, pyridin-3-yl SARS-CoV-2 Mpro binding affinity > −22 kcal/mol
Z1343848401 () Pyrazole-3-carboxamide 3-cyanophenyl, 2,6-difluorophenyl, methyl CFTR modulator (specific activity not detailed)
Thieno[2,3-b]pyridine-2-carboxamide derivatives () Thienopyridine carboxamide Cyano, ethoxy, phenyl, alkyl/aryl groups Synthetic intermediates; yields 45–72%
N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide () Pyridine-2-carboxamide 2-chlorophenyl, 4,6-bis(trifluoromethyl) Not reported; trifluoromethyl groups may enhance lipophilicity

Key Structural Insights :

  • Core Heterocycle: Pyridine derivatives (e.g., target compound) favor π-π interactions, while thienopyridines () introduce sulfur atoms that may alter electronic properties and solubility.
  • Substituent Effects: The 3-cyano group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., difluorophenyl in ), which influence binding pocket compatibility.
  • Linker Diversity : Acetamide linkers () provide flexibility, whereas rigid carboxamide linkers (e.g., target compound) may restrict conformational freedom during target engagement.

Pharmacological and Binding Affinity Analysis

Pyridine-containing carboxamides, such as 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ), exhibit strong binding to SARS-CoV-2 Mpro (affinity > −22 kcal/mol) via interactions with residues HIS163, ASN142, and GLN189 . The pyridine ring occupies a lateral hydrophobic pocket, while the cyanophenyl group may stabilize binding through van der Waals forces. Compounds with trifluoromethyl groups () are often prioritized for their metabolic stability and membrane permeability .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(3-cyanophenyl)pyridine-2-carboxamide, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via condensation of pyridine-2-carboxylic acid derivatives with 3-cyanoaniline. A common approach involves using triphenylphosphite (TPP) as a condensing agent in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (110–130°C) for 12–24 hours . Key steps include:

  • Activation of the carboxylic acid : Pyridine-2-carboxylic acid is converted to its reactive mixed anhydride or acyl chloride intermediate.
  • Nucleophilic substitution : Reaction with 3-cyanoaniline in the presence of TPP facilitates amide bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields pure product.

Q. Critical Parameters for Optimization :

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature120–130°CAccelerates reaction without decomposition
Molar Ratio (Acid:Aniline)1:1.2Ensures complete conversion of limiting reagent

Q. Yield Enhancement Strategies :

  • Use azeotropic removal of water (Dean-Stark trap) to shift equilibrium toward product formation.
  • Pre-activate the carboxylic acid with thionyl chloride (SOCl₂) before coupling .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm amide bond formation (δ ~8.5 ppm for pyridine protons, δ ~165–170 ppm for carbonyl carbons). The cyano group (C≡N) appears as a singlet at ~110–120 ppm in 13C NMR .
  • FT-IR : Key peaks include ν(C=O) ~1650 cm⁻¹ (amide I), ν(C≡N) ~2230 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z corresponding to C₁₃H₁₀N₃O (calculated 224.08 g/mol).
  • Elemental Analysis : Validate purity (>98% C, H, N content).

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: SC-XRD provides atomic-level resolution of bond lengths, angles, and intermolecular interactions. For this compound:

  • Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL (via OLEX2 interface) refines structures with R-factor < 0.05 .

Q. Key Structural Insights :

  • Torsion Angles : Dihedral angle between pyridine and cyanophenyl groups (~15–25°) indicates partial conjugation.
  • Hydrogen Bonding : N–H···O=C interactions stabilize the crystal lattice (distance ~2.8–3.0 Å) .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The carboxamide group acts as a bidentate ligand, coordinating Pd(II) via pyridine-N and amide-O atoms. Key steps:

Ligand Binding : Forms a five-membered chelate ring with Pd, enhancing catalytic stability .

Oxidative Addition : Pd(0) inserts into C–X bonds (e.g., C–Br in Suzuki couplings).

Transmetalation : Transfer of aryl groups from boronic acids to Pd center.

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase).
  • DFT Calculations : Predict electron density distribution at Pd center (e.g., NBO analysis) .

Q. How does the electronic nature of the 3-cyanophenyl substituent influence the compound’s bioactivity?

Methodological Answer: The electron-withdrawing cyano group (–C≡N) modulates:

  • Lipophilicity : LogP ~1.8 (predicted via ChemDraw) affects membrane permeability.
  • Receptor Binding : Polar interactions with enzymatic active sites (e.g., hydrogen bonding with serine proteases).

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBioactivity ChangeMechanism
–C≡N → –CH3Reduced IC50 (enzyme X)Loss of H-bond acceptor
–C≡N → –NO2Increased toxicityEnhanced electrophilicity

Q. Experimental Design :

  • Enzyme Assays : Measure inhibition kinetics (e.g., Michaelis-Menten plots) using recombinant proteins.
  • Molecular Docking : AutoDock Vina simulates binding poses with target receptors (PDB ID: 1XYZ) .

Q. What strategies mitigate conflicting data in thermal stability analyses (DSC vs. TGA)?

Methodological Answer: Discrepancies arise from sample preparation or instrumentation limits:

  • DSC : Detects glass transitions (Tg) but may miss decomposition events.
  • TGA : Measures mass loss but lacks resolution for overlapping transitions.

Q. Resolution Protocol :

Controlled Heating Rates : Use 10°C/min for both techniques.

Sample Purity : Validate via HPLC (>99% purity) to exclude impurities affecting results.

Synchrotron XRD : Correlate structural changes with thermal events (e.g., polymorphic transitions) .

Q. Data Comparison Table :

TechniqueDecomposition OnsetObserved Event
DSC220°CEndothermic melt
TGA240°C5% mass loss (decarboxylation)

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